

Application Notes and Protocols for Nitrite Quantification using the Griess Assay

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Nitrite

Cat. No.: B080452

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

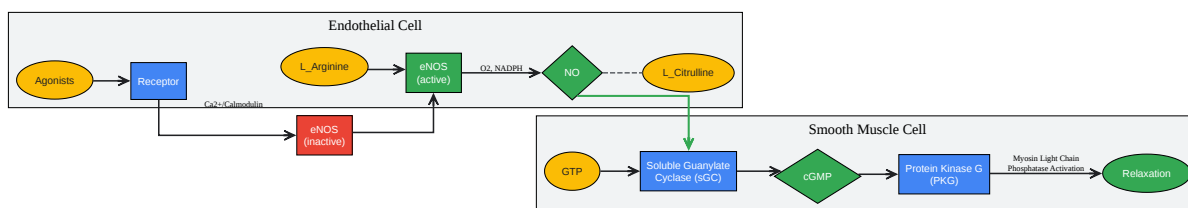
Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response. [1] Due to its short half-life, direct measurement of NO is challenging. However, its stable breakdown products, **nitrite** (NO_2^-) and nitrate (NO_3^-), can be quantified to provide an indirect measure of NO production. [1] The Griess assay is a simple, rapid, and cost-effective colorimetric method for the quantification of **nitrite** in various biological and experimental liquid matrices such as plasma, serum, urine, and cell culture medium. [2] This application note provides a detailed protocol for the quantification of **nitrite** using the Griess assay.

Principle of the Assay

The Griess assay is based on a two-step diazotization reaction. [3] In an acidic medium, **nitrite** reacts with sulfanilamide to form a diazonium salt. This intermediate then couples with N-(1-naphthyl)ethylenediamine dihydrochloride (NED) to produce a stable, colored azo compound. [1][3] The intensity of the resulting pink-red color is directly proportional to the **nitrite** concentration and can be measured spectrophotometrically at approximately 540 nm.

Signaling Pathway: Endothelial Nitric Oxide Synthase (eNOS)

Nitric oxide is synthesized by a family of enzymes called nitric oxide synthases (NOS). In the vascular endothelium, endothelial NOS (eNOS) produces NO, which plays a crucial role in regulating blood pressure and vascular tone. The following diagram illustrates the simplified eNOS signaling pathway leading to vasodilation.



[Click to download full resolution via product page](#)

Caption: eNOS signaling pathway leading to vasodilation.

Experimental Protocols

Materials and Reagents

- Griess Reagent:
 - Component A: 1% (w/v) sulfanilamide in 5% phosphoric acid.
 - Component B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in deionized water.
 - Note: Store components at 2-8°C and protect from light.[4] Some commercial kits provide these as separate reagents or a premixed solution.
- **Nitrite** Standard: 100 mM Sodium **Nitrite** (NaNO_2) stock solution.

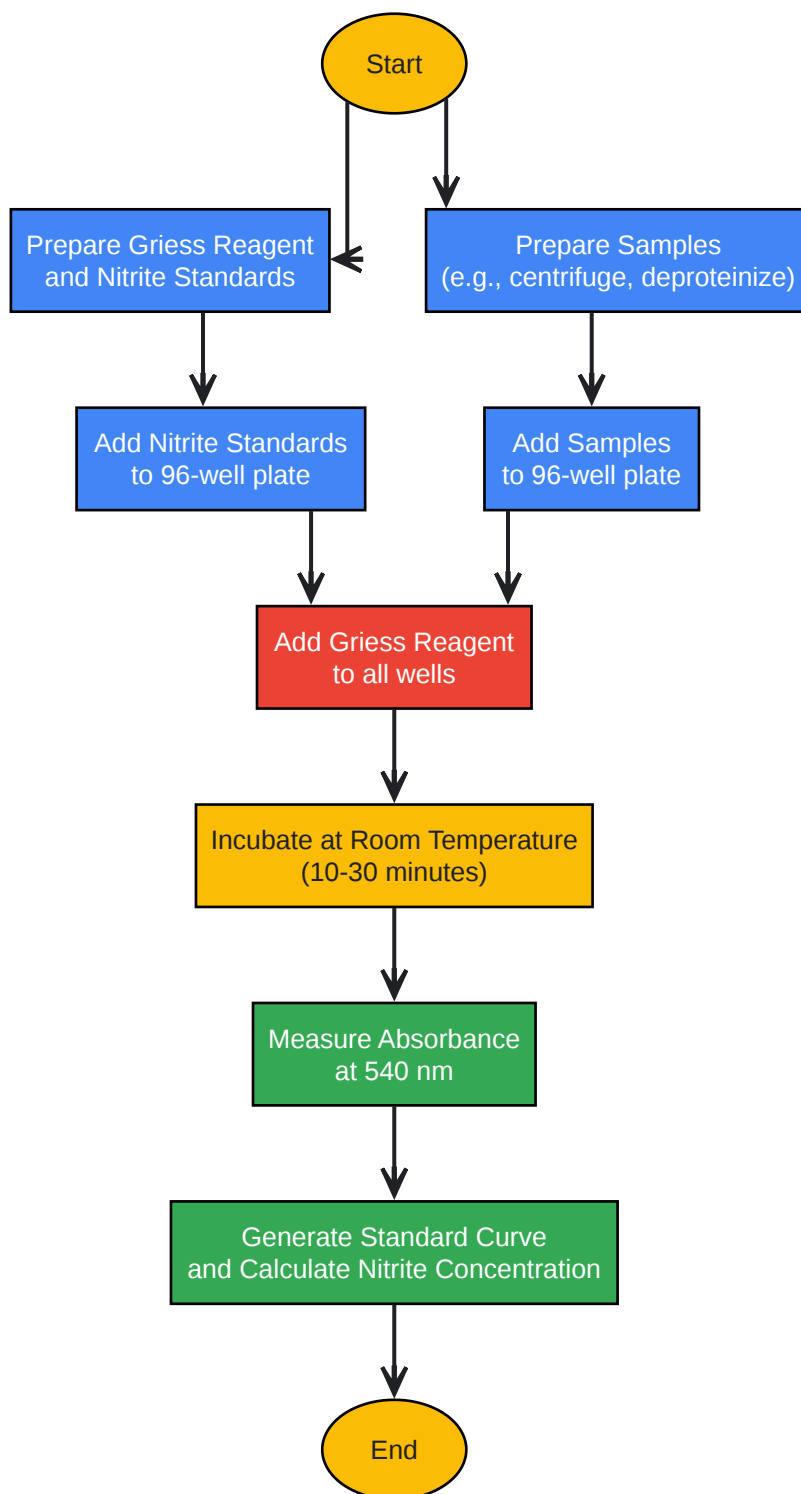
- Assay Buffer: Deionized water or a buffer compatible with the sample type (e.g., cell culture medium without phenol red).
- 96-well clear flat-bottom microplate.
- Microplate reader capable of measuring absorbance at 540 nm.
- Pipettes and tips.

Reagent Preparation

- Griess Reagent Mixture: On the day of the assay, prepare the Griess reagent by mixing equal volumes of Component A and Component B. Prepare a sufficient volume for all standards and samples.
- **Nitrite** Standard Stock (1 mM): Dilute the 100 mM Sodium **Nitrite** stock solution 1:100 with the assay buffer. For example, add 10 μL of 100 mM NaNO_2 to 990 μL of assay buffer.
- **Nitrite** Standard Working Solutions: Prepare a series of dilutions from the 1 mM **Nitrite** Standard Stock to generate a standard curve. A typical concentration range is 1.56 μM to 100 μM .

Experimental Workflow

The following diagram outlines the general workflow for the Griess assay.



[Click to download full resolution via product page](#)

Caption: General workflow for the Griess assay.

Detailed Assay Procedure

- Standard Curve Preparation:
 - Add 50 µL of each **nitrite** standard working solution in duplicate or triplicate to the wells of a 96-well plate.
 - Add 50 µL of assay buffer to the blank wells.
- Sample Preparation:
 - Cell Culture Supernatants: Centrifuge cell culture samples to pellet any cells or debris. Use the clear supernatant for the assay. It is recommended to use phenol red-free medium for cell culture experiments, as phenol red can interfere with the assay.[\[5\]](#)
 - Serum/Plasma: Deproteinize samples using a spin filter (e.g., 10 kDa molecular weight cut-off) to remove proteins that can interfere with the assay.[\[4\]](#)[\[6\]](#)
 - Urine: Dilute urine samples (e.g., 1:10) with assay buffer.[\[4\]](#)[\[6\]](#)
 - Add 50 µL of the prepared samples in duplicate or triplicate to the wells of the 96-well plate.
- Assay Reaction:
 - Add 50 µL of the freshly prepared Griess Reagent Mixture to all standard, blank, and sample wells.
 - Incubate the plate at room temperature for 10-30 minutes, protected from light.[\[2\]](#)[\[7\]](#)
- Measurement:
 - Measure the absorbance at 540 nm using a microplate reader. The signal is typically stable for up to one hour.[\[4\]](#)[\[7\]](#)

Data Analysis

- Standard Curve:

- Average the absorbance readings for each standard concentration and subtract the average absorbance of the blank.
- Plot the background-subtracted absorbance values against the corresponding **nitrite** concentrations (μM).
- Perform a linear regression to obtain the equation of the line ($y = mx + c$) and the R^2 value. The R^2 value should be ≥ 0.99 for a reliable standard curve.
- Sample **Nitrite** Concentration:
 - Average the absorbance readings for each sample and subtract the average absorbance of the blank.
 - Calculate the **nitrite** concentration in the samples using the equation from the standard curve.
 - Remember to account for any dilution factors used during sample preparation.

$$\text{Concentration } (\mu\text{M}) = (\text{Absorbance}_{\text{sample}} - c) / m * \text{Dilution_Factor}$$

Data Presentation

Nitrite Standard Curve

The following table presents example data for a typical **nitrite** standard curve.

Nitrite Concentration (μM)	Absorbance at 540 nm (Mean)
100	1.250
50	0.625
25	0.312
12.5	0.156
6.25	0.078
3.125	0.039
1.56	0.020
0 (Blank)	0.005

Sample Nitrite Concentration

This table shows example results for **nitrite** quantification in different sample types.

Sample ID	Sample Type	Dilution Factor	Absorbance at 540 nm (Mean)	Calculated Nitrite Concentration (μM)
Control	Cell Culture Supernatant	1	0.150	11.6
Treated	Cell Culture Supernatant	1	0.450	35.6
Human Serum	Deproteinized	1	0.085	6.4
Human Urine	Diluted	10	0.210	16.4

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Griess reagent (ab234044) | Abcam [abcam.co.jp]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. bowdish.ca [bowdish.ca]
- 6. assaygenie.com [assaygenie.com]
- 7. abcam.cn [abcam.cn]
- To cite this document: BenchChem. [Application Notes and Protocols for Nitrite Quantification using the Griess Assay]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b080452#griess-assay-protocol-for-nitrite-quantification]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com